1-(4-ethylphenyl)-N-(4-fluoro-3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-(4-ethylphenyl)-N-(4-fluoro-3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, substituted with ethyl, fluoro, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethylphenyl)-N-(4-fluoro-3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The starting materials often include 4-ethylphenylamine and 4-fluoro-3-nitrobenzoyl chloride. The synthesis can be summarized as follows:
Formation of the Amide Bond: The reaction between 4-ethylphenylamine and 4-fluoro-3-nitrobenzoyl chloride in the presence of a base such as triethylamine forms the amide bond.
Cyclization: The intermediate product undergoes cyclization to form the pyrrolidine ring, often facilitated by a catalyst or under specific temperature conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-ethylphenyl)-N-(4-fluoro-3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 1-(4-carboxyphenyl)-N-(4-fluoro-3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide.
Reduction: 1-(4-ethylphenyl)-N-(4-fluoro-3-aminophenyl)-5-oxopyrrolidine-3-carboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-ethylphenyl)-N-(4-fluoro-3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the effects of specific functional groups on biological activity.
Mechanism of Action
The mechanism of action of 1-(4-ethylphenyl)-N-(4-fluoro-3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The presence of the fluoro and nitro groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(4-methylphenyl)-N-(4-fluoro-3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide: Similar structure but with a methyl group instead of an ethyl group.
1-(4-ethylphenyl)-N-(4-chloro-3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide: Similar structure but with a chloro group instead of a fluoro group.
Uniqueness
1-(4-ethylphenyl)-N-(4-fluoro-3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide is unique due to the specific combination of substituents on the pyrrolidine ring. This combination can result in distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H18FN3O4 |
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Molecular Weight |
371.4 g/mol |
IUPAC Name |
1-(4-ethylphenyl)-N-(4-fluoro-3-nitrophenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H18FN3O4/c1-2-12-3-6-15(7-4-12)22-11-13(9-18(22)24)19(25)21-14-5-8-16(20)17(10-14)23(26)27/h3-8,10,13H,2,9,11H2,1H3,(H,21,25) |
InChI Key |
PSACKZNLQLFNEC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-] |
Origin of Product |
United States |
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